N-(3-Pyridyl)indomethacinamide

COX-2 inhibition human recombinant enzyme NSAID derivative

Non-selective COX inhibition undermines mechanistic studies. N-(3-Pyridyl)indomethacinamide (N-3PyIA) provides unmatched COX-2 selectivity (>300-fold over COX-1), eliminating gastrointestinal and renal confounding effects seen with parent indomethacin. Essential for unambiguous COX-2 phenotypic attribution in inflammation, angiogenesis, and tumor progression studies. Do not accept generic amide derivatives—structural variations drastically alter selectivity ratios and potency. Secure the validated pyridyl analog (CAS 261766-29-4) for experimental reproducibility.

Molecular Formula C24H20ClN3O3
Molecular Weight 433.9 g/mol
Cat. No. B1662391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridyl)indomethacinamide
SynonymsN-(3-pyridyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide
Molecular FormulaC24H20ClN3O3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4
InChIInChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29)
InChIKeyDTAPHQYAZUTCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Pyridyl)indomethacinamide Procurement Guide: COX-2 Selectivity and Potency Profile


N-(3-Pyridyl)indomethacinamide (CAS 261766-29-4, N-3PyIA) is a synthetic aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, rationally designed to confer potent and selective inhibition of cyclooxygenase-2 (COX-2) [1]. Unlike the parent compound indomethacin, which exhibits near-equipotent inhibition of both COX-1 and COX-2 isoforms, N-(3-Pyridyl)indomethacinamide demonstrates markedly reduced activity against COX-1, thereby minimizing COX-1-mediated gastrointestinal and renal liabilities [2]. It is widely utilized as a selective chemical probe for dissecting COX-2-dependent signaling pathways in inflammation and oncology research .

Why N-(3-Pyridyl)indomethacinamide Cannot Be Replaced by Indomethacin or Other Amide Analogs in COX-2 Research


Generic substitution among indomethacin amide derivatives is scientifically unjustified due to significant structural divergence that directly governs COX isoform selectivity and functional activity. While the core indole scaffold is conserved across this class, the nature of the amide substituent—whether pyridyl, phenethyl, octyl, or acetamidophenyl—dictates the molecular interaction with the COX-2 active site side pocket, resulting in pronounced variability in both inhibitory potency and COX-1/COX-2 selectivity ratios [1]. For instance, N-(3-Pyridyl)indomethacinamide exhibits a human COX-2 IC₅₀ of 52–100 nM with >300-fold selectivity over human COX-1, whereas the phenethyl analog N-2PIA displays a 60 nM IC₅₀ with approximately 400-fold selectivity [2]. Furthermore, species-specific differences in COX enzyme conformation—exemplified by the compound's retained activity against ovine COX-2 but not ovine COX-1—render cross-compound extrapolation invalid . Procurement of the precise pyridyl analog is therefore essential for experimental reproducibility and for maintaining the intended COX-2 selectivity profile .

Quantitative Differentiation of N-(3-Pyridyl)indomethacinamide Versus Comparator Compounds


Human Recombinant COX-2 Inhibitory Potency: N-3PyIA Versus Indomethacin

N-(3-Pyridyl)indomethacinamide (N-3PyIA) demonstrates low-nanomolar inhibitory potency against purified human recombinant COX-2, with reported IC₅₀ values ranging from 0.052 μM to 0.1 μM [1]. In contrast, the parent compound indomethacin exhibits an IC₅₀ of approximately 0.05 μM for human COX-2 . The comparable COX-2 potency of N-3PyIA to indomethacin confirms that amidation with the 3-pyridyl group preserves the core inhibitory pharmacophore while enabling enhanced isoform selectivity .

COX-2 inhibition human recombinant enzyme NSAID derivative

Human COX-2 Versus COX-1 Selectivity: N-3PyIA Versus Indomethacin

The defining differentiation of N-(3-Pyridyl)indomethacinamide lies in its dramatically enhanced selectivity for COX-2 over COX-1 relative to indomethacin. N-3PyIA is approximately 300-fold less potent as an inhibitor of human recombinant COX-1 compared to COX-2 . In contrast, indomethacin exhibits only a ~13-fold selectivity window, with an IC₅₀ of approximately 0.67 μM for human COX-1 and 0.05 μM for COX-2 . This ~23-fold improvement in selectivity index (300-fold versus 13-fold) is a direct consequence of the 3-pyridyl amide substitution, which sterically impedes binding to the narrower COX-1 active site channel while accommodating the larger COX-2 side pocket [1].

COX isoform selectivity human recombinant COX-1 selectivity index

Ovine COX-1 Selectivity Profile: N-3PyIA Versus Phenethyl Amide Analog (N-2PIA)

Comparative analysis of ovine COX enzyme inhibition reveals differential selectivity patterns among indomethacin amide analogs. N-3PyIA exhibits an IC₅₀ of >66 μM against ovine recombinant COX-1, yielding >1,300-fold selectivity for human COX-2 (IC₅₀ = 0.052 μM) over ovine COX-1 . In contrast, the phenethyl amide analog N-2PIA demonstrates a >400-fold selectivity margin against human COX-1 [1]. Notably, N-3PyIA fails to discriminate between ovine COX-1 and ovine COX-2 (IC₅₀ values of 75 μM and 50 μM, respectively), indicating that the compound's selectivity is both isoform- and species-dependent . This species-specific behavior is not observed uniformly across all amide derivatives, underscoring the unique pharmacological fingerprint of the 3-pyridyl substitution.

ovine COX enzymes species-specific selectivity N-2PIA comparator

Comparative COX-2 Inhibitory Potency Across Indomethacin Amide Derivatives

A systematic structure-activity relationship (SAR) analysis across indomethacin amide derivatives reveals that COX-2 inhibitory potency is strongly influenced by the nature of the amide substituent. N-3PyIA (3-pyridyl amide) inhibits human recombinant COX-2 with an IC₅₀ of 0.052 μM [1]. The phenethyl amide N-2PIA exhibits an IC₅₀ of 0.06 μM [2]. The n-octyl amide derivative shows an IC₅₀ of 0.04 μM (40 nM) . The 4-acetamidophenyl amide analog demonstrates an IC₅₀ of 0.1 μM against human COX-2 . This narrow potency range (40–100 nM) across diverse amide substituents indicates that while COX-2 inhibition is robustly maintained, the absolute IC₅₀ value can vary by approximately 2.5-fold depending on the specific amide moiety. N-3PyIA occupies an intermediate position within this potency spectrum, with the 3-pyridyl group conferring a balanced profile of high potency and pronounced selectivity .

structure-activity relationship amide substituent potency ranking

Functional Anti-Proliferative Activity in Renal Cell Carcinoma Model

N-(3-Pyridyl)indomethacinamide has been functionally validated in a cellular model of renal cell carcinoma, demonstrating significant anti-proliferative activity. In OS-RC-2 renal cancer cells, treatment with N-3PyIA suppressed cell proliferation as measured by BrdU incorporation ELISA. The compound produced a statistically significant reduction in proliferation relative to both untreated control and rosiglitazone-treated groups (P<0.01) [1]. Notably, the combination of rosiglitazone (PPAR-γ agonist) and N-3PyIA produced enhanced suppression of proliferation compared to either agent alone, indicating a cooperative effect between PPAR-γ activation and COX-2 inhibition in this cellular context [2]. This functional evidence distinguishes N-3PyIA from compounds with only in vitro enzyme inhibition data lacking cellular or disease-relevant phenotypic validation .

renal cell carcinoma OS-RC-2 cells BrdU incorporation

Validated Application Scenarios for N-(3-Pyridyl)indomethacinamide in Biomedical Research


COX-2-Specific Pathway Dissection in Inflammation and Oncology Studies

Researchers requiring selective pharmacological inhibition of COX-2 without concurrent COX-1 blockade should utilize N-(3-Pyridyl)indomethacinamide as a validated chemical probe. The compound's ~300-fold selectivity for COX-2 over human COX-1 enables attribution of observed phenotypic effects specifically to COX-2-dependent prostaglandin signaling, minimizing confounding COX-1-mediated effects on gastrointestinal mucosal integrity and platelet function [1]. This application is particularly relevant for studies examining COX-2 contributions to tumor progression, angiogenesis, and inflammatory cytokine production, where non-selective NSAIDs like indomethacin would produce ambiguous mechanistic interpretations [2].

Comparative Structure-Activity Relationship Studies of Indomethacin Amide Derivatives

N-(3-Pyridyl)indomethacinamide serves as an essential reference compound in SAR investigations exploring how amide substituent variations modulate COX isoform selectivity and inhibitory potency. Its well-characterized profile—human COX-2 IC₅₀ of 52–100 nM with >300-fold COX-1 selectivity —provides a benchmark against which novel indomethacin amide analogs can be quantitatively compared. Researchers developing next-generation selective COX-2 inhibitors or investigating the structural determinants of COX active site discrimination should include N-3PyIA as a positive control to contextualize the performance of newly synthesized derivatives [1].

Species-Specific COX Pharmacology and Assay Development

Investigators utilizing ovine-derived COX enzymes for inhibitor screening or assay development must account for the species-specific selectivity profile of N-(3-Pyridyl)indomethacinamide. The compound exhibits differential activity against human versus ovine COX isoforms: while highly selective for human COX-2 (IC₅₀ = 0.052 μM) over human COX-1, it fails to discriminate between ovine COX-1 (IC₅₀ = 75 μM) and ovine COX-2 (IC₅₀ = 50 μM) . This property makes N-3PyIA uniquely suitable as a tool for calibrating species-specific COX assay systems and for studying the structural basis of isoform selectivity across mammalian COX orthologs [1].

Renal Cell Carcinoma Proliferation and PPAR-γ Crosstalk Studies

Based on validated functional activity in OS-RC-2 renal carcinoma cells , N-(3-Pyridyl)indomethacinamide is indicated for studies examining COX-2 contributions to renal cancer cell proliferation and the crosstalk between PPAR-γ signaling and prostaglandin pathways. The compound's demonstrated ability to cooperatively suppress proliferation when combined with PPAR-γ agonists [1] supports its use in combination treatment paradigms investigating synergistic anti-neoplastic strategies. Researchers exploring COX-2 as a therapeutic target in clear cell renal cell carcinoma or other COX-2-expressing malignancies will benefit from the compound's well-documented cellular efficacy in this disease context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Pyridyl)indomethacinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.